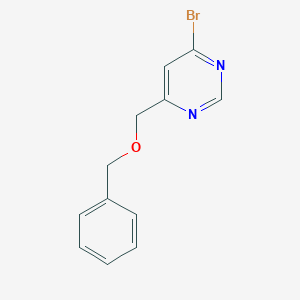

4-((Benzyloxy)methyl)-6-bromopyrimidine

Description

Properties

IUPAC Name |

4-bromo-6-(phenylmethoxymethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O/c13-12-6-11(14-9-15-12)8-16-7-10-4-2-1-3-5-10/h1-6,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTVBHWLAKHOAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The preparation of 4-((Benzyloxy)methyl)-6-bromopyrimidine generally involves:

- Formation of the pyrimidine core or use of a suitably substituted pyrimidine intermediate.

- Introduction of the bromine atom at the 6-position, often via electrophilic bromination or halogen exchange.

- Installation of the benzyloxy methyl substituent at the 4-position, typically via nucleophilic substitution or etherification reactions.

Preparation of the Benzyloxy Methyl Intermediate

A key intermediate in the synthesis is the benzyloxy methyl moiety attached to the pyrimidine ring. This group can be introduced through the following approach:

Synthesis of 4-(Benzyloxy)benzyl derivatives : These are prepared by reacting phenolic compounds (e.g., 4-cyanophenol) with benzyl bromides in the presence of potassium carbonate in acetone under reflux conditions. This reaction yields benzyloxy-substituted intermediates with high efficiency (92–99% yield).

Reduction of nitrile to amine : The nitrile group on these intermediates can be reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0 °C, followed by hydrolysis under basic conditions to yield the corresponding benzyloxy benzylamines.

These benzyloxy benzylamines are crucial for further functionalization on the pyrimidine ring.

Chemical Reactions Analysis

Types of Reactions

4-((Benzyloxy)methyl)-6-bromopyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The benzyloxy methyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the benzyloxy group to a hydroxymethyl group.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., K2CO3, NaH), solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents (e.g., PCC, KMnO4), solvents (e.g., dichloromethane, acetone).

Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), solvents (e.g., toluene, ethanol).

Major Products Formed

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Hydroxymethyl derivatives.

Coupling: Biaryl or vinyl derivatives.

Scientific Research Applications

4-((Benzyloxy)methyl)-6-bromopyrimidine has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinases and other enzymes.

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-((Benzyloxy)methyl)-6-bromopyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The benzyloxy methyl group can enhance the compound’s ability to interact with biological targets, while the bromine atom can participate in halogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

- Substituent Complexity : The target compound has simpler substituents (C4 benzyloxymethyl, C6 Br) compared to Compound 4, which includes a branched benzyloxypropyl chain and multiple methoxymethyl groups. This simplicity may enhance synthetic accessibility for downstream modifications .

- Bromine Reactivity: Unlike the bromine in 4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol (position 4), the bromine in the target compound (position 6) is more sterically accessible, favoring nucleophilic displacement or cross-coupling reactions .

- Core Heterocycle : The patent compound replaces pyrimidine with a pyrrolopyridazine core, altering electronic properties and biological target specificity .

Biological Activity

Overview

4-((Benzyloxy)methyl)-6-bromopyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring substituted with a benzyloxy methyl group at the 4-position and a bromine atom at the 6-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

The biological activity of this compound is largely attributed to its interaction with various enzymes and receptors involved in cellular processes such as DNA synthesis and cellular metabolism. The benzyloxy group may undergo transformations under different conditions, influencing the compound's efficacy and stability in biological environments.

Target Enzymes and Pathways

- Nucleic Acid Metabolism : As a pyrimidine derivative, it plays a role in nucleic acid metabolism.

- Enzyme Interaction : It may interact with kinases and other enzymes, potentially affecting signaling pathways related to cell growth and proliferation.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains, showing significant inhibitory effects. The minimal inhibitory concentration (MIC) values suggest its potential use as an antimicrobial agent.

Anticancer Activity

Research focusing on the anticancer properties of this compound has revealed promising results. It has been evaluated against several cancer cell lines, demonstrating selective cytotoxicity. The following table summarizes the IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 | 5.3 | Moderate antiproliferative |

| HCT116 | 3.7 | Strong antiproliferative |

| HEK 293 | 1.2 | Selective activity |

These findings indicate that the compound could serve as a lead structure for developing new anticancer therapies.

Case Studies

In a recent study published in Medicinal Chemistry, researchers synthesized various derivatives of pyrimidine compounds, including this compound, to evaluate their biological activities. The study highlighted that modifications to the substituents significantly influenced the antiproliferative activity against cancer cells. Notably, compounds with electron-donating groups exhibited enhanced activity compared to their unsubstituted counterparts .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its molecular structure, including factors such as size, polarity, and functional groups. Understanding these properties is crucial for evaluating its bioavailability and therapeutic potential.

Research Applications

This compound serves multiple roles in scientific research:

- Medicinal Chemistry : As a building block for synthesizing potential pharmaceutical agents.

- Organic Synthesis : Used as an intermediate in creating more complex organic molecules.

- Materials Science : Explored for applications in developing novel materials with specific electronic or optical properties.

Q & A

Q. What are the optimal synthetic routes for preparing 4-((Benzyloxy)methyl)-6-bromopyrimidine with high purity and yield?

- Methodological Answer : Synthesis typically involves multi-step protocols:

Core Formation : Construct the pyrimidine ring via condensation of urea/thiourea derivatives with β-dicarbonyl compounds, followed by cyclization .

Functionalization : Introduce the benzyloxymethyl group via Williamson ether synthesis, protecting the hydroxyl group with benzyl bromide under basic conditions (e.g., NaH in DMF) .

Bromination : Brominate at the 6-position using reagents like N-bromosuccinimide (NBS) or PBr₃ in anhydrous conditions .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals for the benzyloxymethyl group (δ ~4.5–5.0 ppm for -OCH₂- and aromatic protons) and bromine-induced deshielding at C6 .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 307.2) .

- X-ray Crystallography : Resolve crystal packing and confirm regiochemistry of bromine substitution (e.g., C–Br bond length ~1.9 Å) .

Advanced Research Questions

Q. How does the bromine atom at the 6-position influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The C–Br bond facilitates palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids):

- Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DMF/H₂O (3:1), 80°C .

- Challenges : Steric hindrance from the benzyloxymethyl group may reduce coupling efficiency. Optimize by using bulky ligands (e.g., XPhos) or microwave-assisted heating .

Q. What strategies are employed to evaluate this compound as a biochemical probe in enzyme inhibition studies?

- Methodological Answer :

- Enzyme Assays : Screen against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity).

- Molecular Docking : Simulate binding affinity to active sites (e.g., using AutoDock Vina) to predict interactions with the bromine and benzyloxymethyl groups .

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 6-chloro or 6-iodo derivatives) to assess bromine’s role in potency .

Q. How can researchers resolve discrepancies in reported reactivity patterns of this compound derivatives?

- Methodological Answer :

- Controlled Replication : Systematically vary reaction conditions (solvent, catalyst loading, temperature) to identify critical variables .

- Isolation of Intermediates : Use in-situ NMR or LC-MS to detect transient species (e.g., Pd intermediates in cross-coupling) .

- Comparative Studies : Benchmark against structurally similar compounds (e.g., 4-bromo-2-methoxy-6-phenylpyrimidine) to isolate electronic vs. steric effects .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.